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Introduction

Potassium dicyanoaurate(l), K[Au(CN)z], is a key compound used extensively in the
electrodeposition of gold. While traditionally used in alkaline and neutral cyanide baths, its
application in acidic gold plating baths is crucial for producing hard, bright, and wear-resistant
gold deposits, particularly for the electronics and decorative industries.[1] Acidic gold plating
solutions typically operate at a pH range of 3.5 to 5.0, a range where the potassium gold
cyanide complex remains stable.[1] These baths allow for the co-deposition of transition metals
like cobalt, nickel, or iron, which significantly enhances the hardness and durability of the gold
layer.[1] The resulting "hard gold" deposits are essential for components requiring excellent
sliding wear resistance, such as electrical connectors.[1] This document provides detailed
application notes and protocols for researchers and scientists working with K[Au(CN)2] in acidic
gold plating baths.

Chemical Principles

The fundamental principle of gold electroplating from a K[Au(CN)2] bath is the electrochemical
reduction of the stable dicyanoaurate(l) complex, [Au(CN)z]~, at the cathode (the substrate
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being plated). The overall cathodic reaction is:
[AU(CN)z]~ + e~ — Au(s) + 2CN~[2]

The stability of the aurocyanide complex is a critical factor in achieving a controlled and high-
guality deposition.[2] In acidic solutions, the pH must be carefully controlled to remain above
approximately 3.1 to prevent the decomposition of the gold cyanide complex and the
precipitation of insoluble gold(l) cyanide (AuCN).[1] Additives such as citrates and phosphates
are often used as buffers and conducting salts to maintain the solution's pH and conductivity.[1]

Data Presentation: Bath Composition and Operating
Parameters

The composition of the acidic gold plating bath and its operating parameters are critical for
determining the properties of the deposited gold layer. The following tables summarize typical
compositions and conditions.

Table 1: Typical Acidic Gold Plating Bath Composition

Concentration

Component Purpose Reference
Range

Potassium

Dicyanoaurate(l) 0.7-94.0g/L Source of gold ions [3114]

(K[AU(CN)2])

Conducting/Buffering

. Provides conductivity
Salts (e.g., Citrates, 30-150¢g/L ) [1]
and pH buffering

Phosphates)
Weak Organic Acid pH adjustment and

L 3-150 g/l . [51[6]
(e.g., Citric Acid) complexing agent
Hardeners (e.g., As needed (e.g., 1.5 Co-deposits with gold (7]
Cobalt or Nickel salts)  g/L Ni carbonate) to increase hardness

Table 2: Typical Operating Parameters for Acidic Gold Plating
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Parameter

Typical Range

Effects on Deposit

Reference

pH

3.5-5.0

Critical for bath
stability and deposit
quality. Lower pH can
lead to HCN

formation.

[1]

Temperature

25-60°C

Affects conductivity,
deposition rate, and

internal stress.

[2]

Current Density

0.1 - 10 mA/cmz (or 10
- 80 A/ft?)

Higher densities
increase plating rate
but can lead to

rougher deposits.

[2](3]

Experimental Protocols

Protocol 1: Preparation of an Acidic Gold Plating Bath

This protocol describes the preparation of a 1-liter acidic gold plating bath.

Materials:

o Potassium Dicyanoaurate(l) (K[Au(CN)z])

e Dipotassium Phosphate (K2HPOa4) or Sodium Acid Diorthophosphate

e Citric Acid

e Deionized Water

o Potassium Hydroxide (KOH) or Phosphoric Acid for pH adjustment

e Beaker (1L)

e Magnetic stirrer and stir bar
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e pH meter

Procedure:

In a 1 L beaker, dissolve the buffering salts (e.g., 80 g of sodium acid diorthophosphate) in
approximately 750 mL of deionized water while stirring.[3]

e Slowly add the required amount of K[Au(CN)z] (e.g., 12 g) to the solution.[3] Caution: This
step should be performed in a well-ventilated fume hood as some hydrogen cyanide (HCN)
gas may be released.[3]

» Add the weak organic acid (e.g., citric acid) to the solution.

o Adjust the pH of the solution to the desired range (e.g., 3.5-5.0) using a dilute solution of
phosphoric acid or potassium hydroxide.

e Add deionized water to bring the final volume to 1 liter.

« If required for hard gold plating, add the appropriate amount of a hardening agent, such as a
nickel or cobalt salt.[6]

e The bath can be aged by heating it to around 180°F (82°C) for one hour and then allowing it
to cool.[3]

Protocol 2: Substrate Preparation and Electroplating
Proper substrate preparation is crucial for achieving good adhesion and a uniform gold coating.

Materials:

Substrate to be plated (e.g., copper, nickel)

Cleaning solutions (e.g., acetone, isopropanol, deionized water)

Acid activation solution (e.g., dilute sulfuric acid)

Plating cell/beaker
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e Anode (e.g., platinized titanium or stainless steel)[5][6]

o DC power supply (potentiostat/galvanostat)

e Hot plate with magnetic stirrer

Procedure:

e Substrate Cleaning:

o Degrease the substrate by sonicating in acetone, followed by isopropanol, and finally rinse
thoroughly with deionized water.

e Surface Activation:

o Immerse the cleaned substrate in a dilute acid solution (e.g., 10% H2S0a4) for 30-60
seconds to remove any surface oxides.

o Rinse the activated substrate thoroughly with deionized water.

o Electroplating Setup:

o Place the prepared acidic gold plating solution into the plating cell.

o Submerge the anode and the prepared substrate (cathode) into the solution.

o Connect the anode and cathode to the DC power supply.

o Deposition:

o Heat the solution to the desired temperature (e.g., 50°C) with gentle stirring.[2]

o Apply the desired current density (e.g., 1-5 mA/cm?) or potential.[2]

o Continue the deposition for the calculated time to achieve the desired thickness.

o Post-Plating Treatment:

o Once the deposition is complete, turn off the power supply.
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o Remove the plated substrate and rinse it thoroughly with deionized water.

o Dry the substrate using a stream of nitrogen or in a clean oven at low temperature.

Visualizations

The following diagrams illustrate the key processes in acidic gold plating.
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Caption: Workflow for the acidic gold plating process.
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Caption: Gold deposition reaction at the cathode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nmfrc.org [nmfrc.org]

2. benchchem.com [benchchem.com]

3. US3303112A - Acidic gold cyanide electroplating bath and process - Google Patents
[patents.google.com]

e 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

¢ 5. Galvanische Abscheidung bestimmter Metalle von MicroChemicals GmbH
[microchemicals.com]

¢ 6. microchemicals.com [microchemicals.com]
e 7.US3598706A - Acid gold plating baths - Google Patents [patents.google.com]

¢ To cite this document: BenchChem. [Application Notes and Protocols for Acidic Gold Plating
using Potassium Dicyanoaurate(l)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14652333/docs#application-notes-and-protocols-for-
acidic-gold-plating-using-potassium-dicyanoaurate-i]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b14652333/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-acidic-gold-plating-using-potassium-dicyanoaurate-i
https://www.benchchem.com/product/b14652333?utm_src=pdf-custom-synthesis#bc-rfq
https://www.nmfrc.org/pdf/p1199h.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_Electrochemical_Deposition_of_Gold_from_Cyanide_Solutions.pdf
https://patents.google.com/patent/US3303112A/en
https://patents.google.com/patent/US3303112A/en
https://patentimages.storage.googleapis.com/67/ed/7d/0857b3bfa7f99b/EP0361705A2.pdf
https://www.microchemicals.com/PRODUCTS/Electroplating/Technical-Information/Electroplating-of-Various-Metals/
https://www.microchemicals.com/PRODUCTS/Electroplating/Technical-Information/Electroplating-of-Various-Metals/
https://www.microchemicals.com/dokumente/application_notes/plating_au_cu_ni_ag_photoresists.pdf
https://patents.google.com/patent/US3598706A/en
https://www.benchchem.com/product/b14652333/docs#application-notes-and-protocols-for-acidic-gold-plating-using-potassium-dicyanoaurate-i
https://www.benchchem.com/product/b14652333/docs#application-notes-and-protocols-for-acidic-gold-plating-using-potassium-dicyanoaurate-i
https://www.benchchem.com/product/b14652333/docs#application-notes-and-protocols-for-acidic-gold-plating-using-potassium-dicyanoaurate-i
https://www.benchchem.com/product/b14652333/docs#application-notes-and-protocols-for-acidic-gold-plating-using-potassium-dicyanoaurate-i
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14652333?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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